Dizocilpine, also known as (+)-MK-801 hydrogen maleate, is a synthetic compound widely employed in scientific research as a pharmacological tool. It is classified as an arylcyclohexylamine and serves as a potent non-competitive antagonist of the NMDA receptor complex. [, , , , ] Its primary role in research is to investigate the function of NMDA receptors and their involvement in various physiological and pathological processes. [, , , , , , , , , , , , , , , , ]
Dizocilpine is derived from dibenzosuberenone and belongs to the class of compounds known as arylamines. Its chemical formula is with a molar mass of approximately . The compound acts primarily as an antagonist at the N-methyl-D-aspartate receptor, inhibiting the flow of ions through the receptor channel, which is crucial for neurotransmission in the brain .
Key Steps in Synthesis:
Alternative synthetic pathways have also been explored, including multi-component reactions that allow for more efficient synthesis .
Dizocilpine's molecular structure features a complex arrangement that includes a secondary amine and multiple aromatic rings. The compound's three-dimensional conformation is critical for its interaction with the N-methyl-D-aspartate receptor.
Structural Characteristics:
Computational studies have suggested that dizocilpine binds within the NMDA receptor channel at multiple sites similar to phencyclidine, indicating a complex interaction mechanism .
Dizocilpine undergoes several chemical reactions upon metabolism. Notably, it can be oxidized to form various metabolites, including hydroxylamine derivatives and quinones .
Metabolic Pathways Include:
These metabolic transformations are crucial for understanding both the pharmacokinetics and potential side effects associated with dizocilpine use.
Dizocilpine primarily exerts its effects through antagonism of the N-methyl-D-aspartate receptor. By blocking this receptor, dizocilpine prevents calcium ions from entering neurons, which is essential for excitatory neurotransmission.
Mechanistic Insights:
Additionally, dizocilpine has been shown to interact with nicotinic acetylcholine receptors and inhibit serotonin and dopamine transporters, further complicating its pharmacological profile .
Dizocilpine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential as a therapeutic agent.
Dizocilpine has significant implications in both research and clinical settings:
Dizocilpine ((5R,10S)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine), commonly referred to as MK-801, is a potent bicyclic compound featuring a secondary amine and benzenoid functions within its dibenzo[a,d]cycloheptenimine scaffold. Its molecular formula is C₁₆H₁₅N, with a molar mass of 221.303 g·mol⁻¹ and a melting point of 68.75°C [4]. The molecule exhibits a rigid, V-shaped conformation due to its fused tricyclic structure, which incorporates a seven-membered ring with a methylated imine bridge. This configuration is critical for its high-affinity interaction with the N-methyl-D-aspartate (NMDA) receptor’s ion channel [3] [4].
Synthetic routes to dizocilpine typically commence with 5H-dibenzo[a,d]cyclohepten-5-one as the starting material. A key step involves reductive amination using methylamine under reducing conditions, followed by resolution to isolate the pharmacologically active (5R,10S)-enantiomer, which exhibits substantially higher receptor affinity than its (-)-counterpart [4] [5]. Radiolabeled derivatives, such as (+)-3-[¹²³I]Iodo-Dizocilpine, have been synthesized for research applications. This involves electrophilic iodination at the aromatic ring position 3, preserving the compound’s binding affinity (Kd ≈ 4-6 nM) and enabling receptor visualization studies [5].
Metabolic transformations produce bioactive intermediates, including hydroxylamine metabolites formed via hepatic cytochrome P450-mediated N-oxidation. These metabolites undergo redox cycling, generating nitroxide radicals and reactive oxygen species, analogous to cocaine’s metabolic pathway [1]. Phenolic metabolites may also form, serving as precursors to electrophilic quinones capable of electron transfer reactions [1].
Table 1: Key Metabolic Pathways of Dizocilpine
Metabolite Type | Formation Mechanism | Redox Properties | Analogous Compounds |
---|---|---|---|
Hydroxylamine | P450-mediated N-oxidation | Generates nitroxide radicals via redox cycling | Cocaine (Norcocaine) |
Phenolic derivatives | Aromatic hydroxylation | Forms electron-transfer quinones | Endogenous catechols |
Nitrosonium cation | Oxidation of hydroxylamine | Highly electrophilic, redox-active | Cocaine metabolites |
Dizocilpine demonstrates efficient central nervous system penetration attributable to its moderate lipophilicity and ability to traverse the blood-brain barrier. Following systemic administration, peak brain extracellular fluid (ECF) concentrations correlate linearly with dosage. Microdialysis studies in rodents reveal brain ECF concentrations of approximately 6 nM, 14 nM, and 34 nM at doses of 0.05 mg/kg, 0.1 mg/kg, and 0.2 mg/kg intraperitoneally, respectively [6]. These concentrations align with dizocilpine’s established NMDA receptor binding affinity (Kd ≈ 5-25 nM), confirming target engagement at behaviorally active doses [6] [7].
Tissue distribution studies indicate regional heterogeneity in binding site density, with highest levels in the cortex and hippocampus and lower affinity in the cerebellum. This heterogeneity influences dizocilpine’s functional effects despite uniform compound distribution [7]. Metabolic clearance primarily involves hepatic oxidation, producing hydroxylamine intermediates and phenolic derivatives capable of redox cycling. These metabolites contribute to dizocilpine’s complex biochemical profile, including potential pro-oxidant effects, though their exact pharmacokinetic fate requires further elucidation [1] [4].
Dizocilpine’s pharmacokinetic profile is characterized by a prolonged duration of action, attributed to its high receptor affinity and slow dissociation kinetics from the NMDA receptor channel. This contrasts sharply with shorter-acting channel blockers like ketamine [4] [8].
Dizocilpine functions as an uncompetitive NMDA receptor antagonist, binding selectively within the receptor’s ion channel pore at phencyclidine recognition sites. Its binding is both use-dependent and voltage-dependent, requiring prior receptor activation by agonists (e.g., glutamate and glycine) to open the channel and displace physiological magnesium blockade [3] [4] [8]. Saturation binding assays using [³H]Dizocilpine reveal significant heterogeneity in binding affinity across brain regions:
This regional variation strongly suggests NMDA receptor heterogeneity, potentially reflecting differing subunit compositions (e.g., NR2A vs. NR2B) influencing dizocilpine’s accessibility and affinity [7]. Agonist co-agonists (glutamate and glycine) markedly enhance dizocilpine binding in extensively washed membrane preparations, confirming its dependence on receptor activation state [5].
Table 2: Regional Binding Affinity of Dizocilpine in Rat Brain
Brain Region | Binding Site Characteristics | Kd (nM) | Bmax (pmol/mg protein) |
---|---|---|---|
Cortex | Single high-affinity site | 4.59 | 0.836 |
Striatum | High-affinity site | 1.43 | 0.272 |
Low-affinity site | 12.15 | 1.76 | |
Cerebellum | Single low-affinity site | 25.99 | 0.573 |
Dentate Gyrus | Reduced affinity | ~30* | ~0.6* |
Note: *Estimated from displacement studies [7].
Beyond NMDA receptors, dizocilpine exhibits weaker antagonism at nicotinic acetylcholine receptors and interacts with the serotonin (SERT) and dopamine (DAT) transporters, albeit at significantly higher concentrations than required for NMDA receptor blockade [4] [11] [12]. Its primary pharmacological profile remains defined by potent and selective NMDA receptor channel blockade.
Dizocilpine can be contrasted with other N-Methyl-D-Aspartate receptor antagonists based on mechanism of inhibition, neurochemical effects, and functional outcomes:
Mechanism of Antagonism:Dizocilpine acts uncompetitively by blocking the open ion channel. This contrasts with competitive antagonists like 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) or D-CPPene, which bind directly to the glutamate recognition site, preventing agonist binding [2] [8] [9]. Channel blockers generally exhibit greater potency than competitive antagonists in vivo, partly due to the kinetic advantage of trapping within the channel upon closure [8]. For example, dizocilpine blocks N-methyl-DL-aspartic acid-induced seizures with an ED₅₀ of 0.2 mg/kg intravenously, compared to 4.5 mg/kg intravenously for CPP [8].
Neurochemical Effects:Dizocilpine administration significantly elevates dopamine turnover. Studies in mice demonstrate increased striatal and limbic levels of metabolites 3,4-dihydroxyphenylacetic acid, homovanillic acid, and 3-methoxytyramine, indicating enhanced dopamine synthesis and release [9]. This dopaminergic activation contributes to its locomotor stimulant effects. In contrast, the competitive antagonist D-CPPene also increases locomotion but decreases 3-methoxytyramine levels. This suggests D-CPPene’s behavioral effects involve mechanisms beyond direct dopamine system activation, though they still require an intact dopaminergic system (as evidenced by haloperidol blockade) [9]. Both uncompetitive (dizocilpine) and competitive (CGP 37849) N-Methyl-D-Aspartate antagonists elevate dopamine and serotonin metabolism in mesolimbic and cortical regions when administered at behaviorally equivalent doses [2].
Functional Selectivity and Behavioral Profiles:While all N-Methyl-D-Aspartate antagonists can produce locomotor stimulation and sensorimotor disruptions (e.g., ataxia), dizocilpine is exceptionally potent and long-lasting. It profoundly impairs spatial learning (e.g., Morris water maze) and prevents long-term potentiation induction at doses achieving low nanomolar brain concentrations [4] [6]. Compared to channel blockers like ketamine or phencyclidine, dizocilpine exhibits higher affinity and slower dissociation kinetics, resulting in more persistent effects [4] [8]. Adamantane derivatives like memantine also act as low-affinity, uncompetitive channel blockers but show reduced psychotomimetic potential. Memantine exhibits significantly lower affinity (IC₅₀ values in the micromolar range) than dizocilpine (nanomolar range) at the cerebellar N-Methyl-D-Aspartate receptor channel [7], contributing to its better clinical tolerability.
Table 3: Comparative Pharmacology of Selected NMDA Receptor Antagonists
Property | Dizocilpine (MK-801) | Ketamine | D-CPPene (Competitive) | Memantine |
---|---|---|---|---|
Mechanism | Uncompetitive (channel blocker) | Uncompetitive (channel blocker) | Competitive (glutamate site) | Uncompetitive (channel blocker) |
Primary Binding Site | PCP site within ion channel | PCP site within ion channel | Glutamate recognition site | PCP site within ion channel |
Channel Affinity (Kd/iC₅₀) | ~5 nM (cortex) | ~0.5 - 1 µM | N/A (binds extracellular site) | ~1 - 2 µM (cerebellum) |
Seizure Protection ED₅₀ | 0.2 mg/kg (i.v.) | ~30 mg/kg (i.p.) | ~4.5 mg/kg (i.v.) | >20 mg/kg |
Dopamine Turnover | Marked increase (DOPAC, HVA, 3-MT) | Increase | Decrease (3-MT) | Minimal or no increase |
Locomotor Stimulation | Potent, dose-dependent | Moderate | Present (haloperidol-sensitive) | Weak or absent |
These distinctions highlight how dizocilpine serves as a high-affinity pharmacological tool for probing N-Methyl-D-Aspartate receptor function, while its structural and mechanistic differences from other antagonists underpin diverse neurochemical and behavioral outcomes.